molecular formula C19H20F3N5O2 B2830205 N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1396876-27-9

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2830205
CAS RN: 1396876-27-9
M. Wt: 407.397
InChI Key: WVBVFPLKFLCOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazine and phenyl rings could potentially contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the oxalamide group could potentially undergo hydrolysis, and the pyrazine ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could potentially make this compound soluble in polar solvents .

Scientific Research Applications

Anti-Tubercular Activity

The compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These derivatives have shown significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Drug Development

The compound is a derivative of Pyrazinamide, an important first-line drug used in shortening TB therapy . The development of new and effective anti-TB drugs is a critical area of research, and this compound could play a role in that process .

Molecular Docking Studies

The molecular interactions of the derivatised conjugates of this compound have been studied in docking studies . These studies can provide valuable insights into the suitability of these compounds for further development.

Cytotoxicity Studies

The most active compounds derived from this compound have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .

Synthesis of N-(Pyridin-2-yl)amides

The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

The compound has also been used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . These were obtained in ethyl acetate via one-pot tandem cyclization/bromination .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could potentially pose a dust explosion hazard .

Future Directions

The future directions for the study of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future studies could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2/c20-19(21,22)14-2-1-3-15(10-14)26-18(29)17(28)25-11-13-4-8-27(9-5-13)16-12-23-6-7-24-16/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBVFPLKFLCOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

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